molecular formula C18H15BrN2O B2633417 6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899752-86-4

6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2633417
CAS No.: 899752-86-4
M. Wt: 355.235
InChI Key: MGDFAIBXRYSZLN-UHFFFAOYSA-N
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Description

6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of dihydropyridazinones

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and 2-methylbenzylamine.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the dihydropyridazinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Using automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield corresponding ketones or carboxylic acids.

    Reduction: Reduction may produce alcohols or amines.

    Substitution: Substitution can result in various functionalized derivatives.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-phenyl-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-(3-chlorophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one: Contains a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-(3-bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-13-5-2-3-6-15(13)12-21-18(22)10-9-17(20-21)14-7-4-8-16(19)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDFAIBXRYSZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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